(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis and biological activity of derivatives similar to the compound of interest demonstrated that these molecules could be synthesized through specific chemical reactions and showed moderate to good antimicrobial activity. The research highlighted the potential of these compounds in developing new antimicrobial agents Mhaske et al., 2014.
Inhibitory and Anti-proliferation Activities
Another study explored novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure for their B-Raf inhibitory and anti-proliferation activities. The introduction of this structure significantly improved bioactivity, indicating the potential of these compounds in the design of B-Raf inhibitors, which are crucial for targeted cancer therapies Yang et al., 2012.
Antimicrobial Activity
Research into new pyridine derivatives demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests that compounds with the (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone structure or similar could have potential applications in developing new antimicrobial agents Patel et al., 2011.
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, related to the compound , has been identified as a new anti-mycobacterial chemotype. This research found several compounds with significant anti-tubercular activity and low cytotoxicity, highlighting the scaffold's therapeutic potential against Mycobacterium tuberculosis Pancholia et al., 2016.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-11-15(2)20-19(12-14)29-22(23-20)25-7-5-24(6-8-25)21(26)16-3-4-17-18(13-16)28-10-9-27-17/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJDLCAZLOOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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